molecular formula C23H27N3O4 B277856 N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Numéro de catalogue B277856
Poids moléculaire: 409.5 g/mol
Clé InChI: GSIHNCKVBIFVNW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. This compound has been widely used in scientific research to investigate the role of the D4 receptor in various physiological and pathological conditions.

Mécanisme D'action

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a selective antagonist of the D4 receptor, which belongs to the family of G protein-coupled receptors. By blocking the binding of dopamine to the D4 receptor, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibits the downstream signaling pathways that are involved in the regulation of various physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide have been extensively studied in animal models and human subjects. Studies have shown that D4 receptor blockade with N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can lead to alterations in dopamine release, neuronal activity, and gene expression in the brain. Additionally, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to modulate the activity of other neurotransmitter systems, such as the glutamatergic and serotonergic systems.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its high selectivity for the D4 receptor, which allows for the specific investigation of the role of this receptor in various physiological and pathological conditions. However, one of the limitations of using N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its relatively low potency, which requires the use of high concentrations of the compound in some experiments.

Orientations Futures

There are several future directions for the use of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in scientific research. One area of interest is the investigation of the role of the D4 receptor in addiction and substance abuse disorders. Additionally, the use of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in combination with other compounds, such as antipsychotics or antidepressants, may provide new insights into the treatment of psychiatric disorders. Finally, the development of more potent and selective D4 receptor antagonists may further enhance our understanding of the role of this receptor in health and disease.

Méthodes De Synthèse

The synthesis of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps, including the reaction of 4-isobutyryl-1-piperazinecarboxylic acid with 4-bromoaniline, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid chloride.

Applications De Recherche Scientifique

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively used in scientific research to investigate the role of the D4 receptor in various physiological and pathological conditions, including schizophrenia, attention deficit hyperactivity disorder (ADHD), addiction, and Parkinson's disease. This compound has been used to study the effects of D4 receptor blockade on cognitive function, locomotor activity, and reward-related behavior.

Propriétés

Nom du produit

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Formule moléculaire

C23H27N3O4

Poids moléculaire

409.5 g/mol

Nom IUPAC

N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C23H27N3O4/c1-16(2)23(28)26-11-9-25(10-12-26)19-6-4-18(5-7-19)24-22(27)17-3-8-20-21(15-17)30-14-13-29-20/h3-8,15-16H,9-14H2,1-2H3,(H,24,27)

Clé InChI

GSIHNCKVBIFVNW-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4

SMILES canonique

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.